molecular formula C9H11ClN2 B1279594 2-Chloro-4-pyrrolidinopyridine CAS No. 874758-84-6

2-Chloro-4-pyrrolidinopyridine

Cat. No. B1279594
M. Wt: 182.65 g/mol
InChI Key: BCJAIBOGGBWBGP-UHFFFAOYSA-N
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Description

2-Chloro-4-pyrrolidinopyridine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds. It is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound, with a chlorine atom and a pyrrolidine group attached at the 2nd and 4th positions, respectively.

Synthesis Analysis

The synthesis of related pyridine derivatives has been demonstrated in several studies. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a compound similar to 2-Chloro-4-pyrrolidinopyridine, was synthesized from 2-amino-4-methylpyridine through a series of chlorination and condensation reactions, achieving an overall yield of about 62% . Another related compound, 2-chloro-4-aminopyridine, was synthesized from 2-chloropyridine using a green chemistry approach involving N-oxidation, nitration, and reduction, with an impressive yield of 81.3% .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a cobalt(II) complex with 2-amino-4-methylpyridine was solved, revealing mononuclear units and crystallization in the orthorhombic system . Similarly, the crystal structures of hydrogen-bonded compounds of chloranilic acid with various pyridines were determined, showcasing the importance of hydrogen bonding in the crystal packing .

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker allowed for selective reactions with organometallic reagents, providing access to a library of pyridine-based synthons . Additionally, the displacement of a heterocyclic base from a palladium complex by water or chloride ions was studied, highlighting the complex kinetics involved in such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the magnetic properties and FTIR spectra of Co(II) complexes with various methylpyridines were analyzed, showing high-spin cobalt(II) and characteristic CoL2X2 vibrations . The crystal packing and supramolecular interactions of a platinum(II) complex with a bipyridine derivative were also described, emphasizing the role of molecular interactions in the formation of different crystal forms .

Scientific Research Applications

Pyridine-Based Derivatives Synthesis

2-Chloro-5-bromopyridine, closely related to 2-Chloro-4-pyrrolidinopyridine, has been utilized in synthesizing pyridine-based derivatives. This involves immobilizing it on polystyrene via a silicon linker, providing a useful scaffold for efficient reactions with various reagents. This process is significant for creating pyridine-based libraries of synthons and chromophores (Pierrat, Gros, & Fort, 2005).

Mechanism of Action in Catalysis

The mechanism of action of 2-formyl-4-pyrrolidinopyridine (a variant of 2-Chloro-4-pyrrolidinopyridine) as a catalyst for methanolysis of alpha-hydroxy esters has been explored. Contrary to initial beliefs, its activity does not involve nucleophilic catalysis but proceeds via a dioxolanone intermediate (Sammakia & Hurley, 1999).

Lithiation Studies

Investigations into the lithiation of 2-chloropyridine have been conducted to understand the process better. This research is pivotal in synthetic organic chemistry, particularly in functionalizing pyridine derivatives (Gros, Choppin, & Fort, 2003).

Reactive Intermediates in Chemistry

The study of reactive intermediates like 4-methoxy, 4-aryloxy, and 4-thiophenoxy analogues of 2,3-pyridyne, which bear similarities to 2-Chloro-4-pyrrolidinopyridine, has provided insights into their enhanced dienophilicity. This research is crucial for understanding chemical reactions involving pyridine derivatives (Connon & Hegarty, 2004).

Pyridine Derivatives as Ligands

Derivatives of pyridines, including those akin to 2-Chloro-4-pyrrolidinopyridine, have been used as ligands in coordination chemistry. They offer unique advantages and disadvantages compared to other ligands like terpyridines, with applications ranging from luminescent lanthanide compounds to iron complexes with unusual properties (Halcrow, 2005).

Protein Modification and Pharmaceutical Research

4-Halopyridines, closely related to 2-Chloro-4-pyrrolidinopyridine, have been investigated for their use as selective, tunable, and switchable covalent protein modifiers. This has implications for developing chemical probes and pharmaceuticals (Schardon, Tuley, Er, Swartzel, & Fast, 2017).

Catalysis in Organic Chemistry

2-Acyl-4-aminopyridines have been synthesized and used as catalysts for selective methanolysis of esters. This research highlights the role of pyridine derivatives in enhancing selectivity and efficiency in catalytic processes (Sammakia & Hurley, 2000).

Pyridine Derivatives in Chemical Synthesis

A method involving 2-chloro-3-hydroxypyridine, related to 2-Chloro-4-pyrrolidinopyridine, has been developed to synthesize pentaarylpyridine derivatives. These compounds have notable photophysical properties and are potential candidates for developing environment-sensitive probes (Doebelin et al., 2014).

Safety And Hazards

2-Chloro-4-pyrrolidinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJAIBOGGBWBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470375
Record name 2-Chloro-4-pyrrolidinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-pyrrolidinopyridine

CAS RN

874758-84-6
Record name 2-Chloro-4-pyrrolidinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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